molecular formula C20H17ClN2O3S B280659 N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B280659
M. Wt: 400.9 g/mol
InChI Key: KFZGUKUZJGZZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as CI-994, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the family of benzamide-based histone deacetylase inhibitors (HDACIs), which have been shown to have anticancer, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer cells. In addition, this compound has been shown to enhance the effectiveness of other anticancer drugs, such as cisplatin and tamoxifen.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves inhibition of histone deacetylase (HDAC), which leads to an increase in acetylation of histone proteins and other non-histone proteins. This results in changes in gene expression, including the upregulation of tumor suppressor genes and the downregulation of oncogenes. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce differentiation of leukemia cells, which is thought to contribute to its anticancer effects. In addition, this compound has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by increasing the expression of neurotrophic factors.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is that it has been extensively studied, both in vitro and in vivo, and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of this compound is that it has relatively low potency compared to other HDACIs, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One area of interest is the development of more potent analogs of this compound with improved selectivity for specific HDAC isoforms. Another area of interest is the use of this compound in combination with other drugs to enhance its anticancer effects. Finally, there is interest in exploring the potential of this compound for the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves inhibition of HDAC, which leads to changes in gene expression and cell cycle arrest and apoptosis in cancer cells. This compound has a number of biochemical and physiological effects, including anticancer, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use, this compound remains a useful tool for studying the role of HDACs in disease and for developing new therapies.

Synthesis Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves several steps, starting with the reaction of 4-chloroacetophenone with ethylmagnesium bromide to form 1-(4-chlorophenyl)ethanol. This intermediate is then reacted with methyl anthranilate to form 1-(4-chlorophenyl)-2-(methoxycarbonyl)ethylamine. The final step involves the reaction of this intermediate with 6-chloro-1,2-dihydro-2-oxo-1-(phenylmethyl)benzo[cd]indole-6-sulfonamide to form this compound.

Properties

Molecular Formula

C20H17ClN2O3S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C20H17ClN2O3S/c1-23-17-9-10-18(15-3-2-4-16(19(15)17)20(23)24)27(25,26)22-12-11-13-5-7-14(21)8-6-13/h2-10,22H,11-12H2,1H3

InChI Key

KFZGUKUZJGZZQL-UHFFFAOYSA-N

SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CC=C(C=C4)Cl)C=CC=C3C1=O

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CC=C(C=C4)Cl)C=CC=C3C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.